3-Chloro-1-nitroanthracene-9,10-dione
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Overview
Description
3-Chloro-1-nitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom and a nitro group attached to the anthracene core at the 3rd and 1st positions, respectively. Anthracene derivatives, including this compound, are known for their applications in various fields such as organic electronics, dyes, and photophysical studies .
Preparation Methods
The synthesis of 3-Chloro-1-nitroanthracene-9,10-dione typically involves the nitration and chlorination of anthracene derivatives. One common method includes the nitration of anthracene-9,10-dione followed by chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or chlorinating agents for the chlorination step .
Industrial production methods for anthracene derivatives, including this compound, often involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
3-Chloro-1-nitroanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products such as anthracene-9,10-dione derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in aminoanthracene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, chlorine gas, and reducing agents like hydrogen gas or metal hydrides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Chloro-1-nitroanthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-1-nitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various biochemical effects, including the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
3-Chloro-1-nitroanthracene-9,10-dione can be compared with other anthracene derivatives such as:
Anthracene-9,10-dione: Lacks the nitro and chloro groups, making it less reactive in certain chemical reactions.
1-Nitroanthracene-9,10-dione: Similar but lacks the chlorine atom, affecting its reactivity and applications.
9,10-Dichloroanthracene: Contains two chlorine atoms but lacks the nitro group, leading to different chemical properties and uses.
Properties
CAS No. |
61266-23-7 |
---|---|
Molecular Formula |
C14H6ClNO4 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
3-chloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-7-5-10-12(11(6-7)16(19)20)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H |
InChI Key |
VGLYQOJJKHLWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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